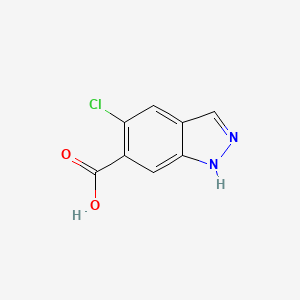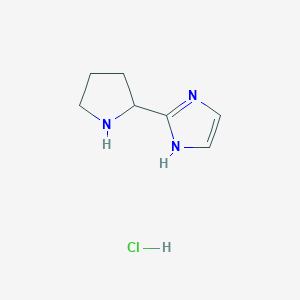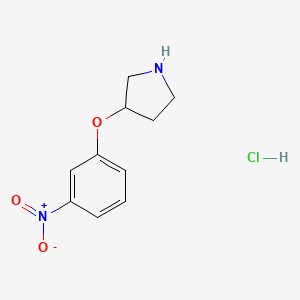
3-(3-Nitrophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(3-Nitrophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.67 g/mol . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The structure of “3-(3-Nitrophenoxy)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Nitrophenoxy)pyrrolidine hydrochloride” are not detailed in the literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions. For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have shown significant anti-bacterial activity .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Cycloaddition Reactions: Pyrrolidines, including derivatives similar to “3-(3-Nitrophenoxy)pyrrolidine hydrochloride,” have been studied for their utility in cycloaddition reactions. A specific study demonstrated the synthesis of pyrrolidines via [3+2] cycloaddition, highlighting their importance in producing compounds with biological effects and applications in medicine and industry, such as dyes and agrochemicals (Żmigrodzka et al., 2022).
- Transition Metal Catalyzed Synthesis: Research on integrated transition metal catalyzed reactions for synthesizing polysubstituted pyrrolines from propargylamines, vinyl sulfones (or nitroalkenes), and phenols has been reported. This methodology leverages a combination of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique et al., 2002).
Material Science
- Polymer Synthesis: A novel aromatic diamine monomer containing pyrrolidine groups was synthesized and used for preparing a series of polyimides. These polymers exhibited good solubility, high thermal stability, and excellent hydrophobicity, making them suitable for various industrial applications, including coatings and insulating materials (Huang et al., 2017).
Medicinal Chemistry
- Antioxidant and Anticancer Applications: Nitroxides, including pyrrolidine derivatives, have been evaluated for their properties as antioxidants and anticancer drugs. These compounds are being investigated for their potential in modulating oxidative stress induced by anticancer drugs and their applicability in treating various cancers (Lewandowski & Gwoździński, 2017).
Safety and Hazards
Safety data sheets indicate that if inhaled, the compound should be handled by removing the person to fresh air and keeping them comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and medical attention sought if the person feels unwell .
Zukünftige Richtungen
Pyrrolidine compounds, including “3-(3-Nitrophenoxy)pyrrolidine hydrochloride”, hold promise in pharmacotherapy due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and their potential applications in drug discovery and development .
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The interaction of pyrrolidine alkaloids with their targets can lead to a variety of changes, such as the inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. For example, some pyrrolidine alkaloids have been shown to inhibit histone deacetylase 2 (HDAC2), an enzyme involved in the regulation of gene expression .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely depending on their chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability and therapeutic efficacy of these compounds .
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in gene expression, cell cycle regulation, and cellular metabolism, among others. These changes can result in a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with targets, and its absorption and distribution within the body .
Eigenschaften
IUPAC Name |
3-(3-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)8-2-1-3-9(6-8)15-10-4-5-11-7-10;/h1-3,6,10-11H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEARFLNSYGZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



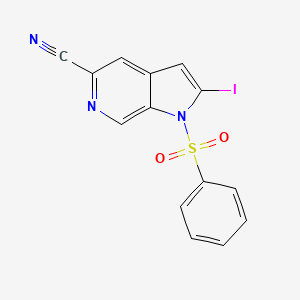

![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
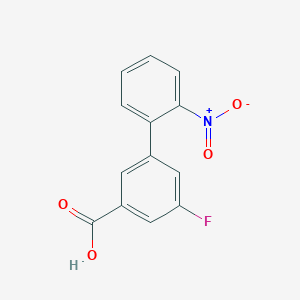
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)


![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
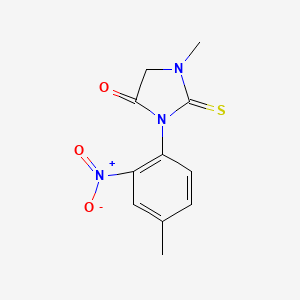
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
